hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
Overview
Description
1H-Imidazo[4,5-b]pyrazine is a compound with the CAS Number: 273-94-9 and a Molecular Weight of 120.11 . It has a solid physical form and is stored at room temperature .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .
Molecular Structure Analysis
The IUPAC Name of 1H-imidazo[4,5-b]pyrazine is 1S/C5H4N4/c1-2-7-5-4 (6-1)8-3-9-5/h1-3H, (H,6,7,8,9) .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various derivatives .
Physical And Chemical Properties Analysis
1H-Imidazo[4,5-b]pyrazine has a molecular weight of 120.11 . It is a solid at room temperature .
Scientific Research Applications
Heterocyclic Amplifiers of Phleomycin
A study by Barlin and Ireland (1984) discussed the preparation of 1H-imidazo[4,5-b]pyrazines from 5-bromopyrazine-2,3-diamine and related compounds, examining their reactions and slight activity as amplifiers of phleomycin, an antibiotic with DNA-cleaving activity useful in chemotherapy (Barlin & Ireland, 1984).
Potential Anticancer Agents
Temple et al. (1987) developed routes for the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, considering their structure as mitotic inhibitors with significant antitumor activity in mice. Their work aimed at synthesizing congeners of active imidazo compounds to assess their biological activity (Temple et al., 1987).
Luminescence Properties
Teranishi (2007) reviewed the chemical principles of the luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, focusing on bioluminescence and chemiluminescence in marine organisms and potential applications in bioassays. This work highlights the relevance of these compounds in biological light-emitting processes (Teranishi, 2007).
N-oxides and Reactivity Studies
Elina, Musatova, and Tsyrul'nikova (1972) synthesized N-oxides and N,N′-dioxides of methyl derivatives of imidazo[4,5-b]quinoxaline and imidazo[4,5-b]pyrazine, demonstrating their higher reactivity and potential for further chemical transformations (Elina et al., 1972).
Synthetic Methods and Biological Applications
Goel, Luxami, and Paul (2015) compiled progress in synthetic methods of imidazo[1,2-a]pyrazines, illustrating their reactivity and wide-ranging biological activities. This review underscores the versatility of the imidazo[1,2-a]pyrazine scaffold in drug development and organic synthesis (Goel et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroimidazo[4,5-b]pyrazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h3-4,6-7H,1-2H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZCSDXKOIHQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C(N1)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565670 | |
Record name | Octahydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177842-78-3 | |
Record name | Octahydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177842-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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